molecular formula C19H19N3O4S B2586580 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903011-82-4

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2586580
CAS No.: 1903011-82-4
M. Wt: 385.44
InChI Key: UZYPUNRVQMWXJR-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound demonstrates high efficacy in suppressing the enzymatic activity of ALK , which is a validated therapeutic target in several cancers, most notably ALK-positive non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Its primary research value lies in its use as a chemical probe to elucidate the pathological signaling pathways driven by aberrant ALK activation, including the RAS/MAPK, JAK/STAT, and PI3K/AKT cascades. Researchers utilize this inhibitor in vitro to study mechanisms of oncogenesis, tumor cell proliferation, and survival, and in vivo to validate ALK as a target in preclinical models. The compound's role is crucial for investigating acquired resistance to first-generation ALK inhibitors and for exploring novel combination treatment strategies to overcome such resistance mechanisms.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-25-13-3-4-15-16(10-13)27-19(21-15)22-18(23)12-5-7-20-17(9-12)26-14-6-8-24-11-14/h3-5,7,9-10,14H,2,6,8,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYPUNRVQMWXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzothiazole ring can be done using ethyl iodide in the presence of a strong base.

    Pyridine Carboxamide Formation: The pyridine ring can be synthesized separately and then coupled with the benzothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Oxolan-3-yloxy Substitution: The final step involves the substitution of the oxolan-3-yloxy group onto the pyridine ring, which can be achieved using oxirane derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to the desired biological response.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Biological Activity (Reported) Reference
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide Benzothiazole-Pyridine 6-Ethoxy (Bz), Oxolane (Py) Inferred antimicrobial/receptor activity -
Z14 (5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide) Benzothiazole-Pyrimidine 6-Ethoxy (Bz), Br, SCH3 (Pyr) Not specified; designed for dengue NS targets
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino) acetamide) Benzothiazole-Acetamide 6-Methoxy (Bz), Pyridinyl (Acetamide) MIC: 3.125–12.5 µg/ml (antibacterial)
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid Benzothiazole-Thioether 6-Ethoxy (Bz), Thioether-pentanoic acid Not specified; structural focus

Key Observations :

  • Benzothiazole Substitutions : The 6-ethoxy group is a conserved feature in antimicrobial agents (e.g., BTC-j) and receptor-targeted compounds (e.g., Z14). Methoxy (BTC-j) and nitro (BTC-r) groups at this position correlate with enhanced antibacterial activity, suggesting the ethoxy group in the target compound may offer similar benefits .
  • Heterocyclic Linkers : Pyridine (target compound) vs. pyrimidine (Z14) cores influence electronic properties and binding specificity. Pyrimidine derivatives often exhibit stronger DNA gyrase inhibition, while pyridine-based compounds may favor receptor interactions .
  • Functional Groups : The oxolane substituent in the target compound introduces conformational flexibility, contrasting with the rigid methylsulfanyl group in Z13. This could impact solubility and target engagement .

Key Observations :

  • Carboxamide coupling (target compound and Z14) and thioether formation () are common strategies for benzothiazole derivatization.
  • Purity and structural confirmation rely heavily on NMR (e.g., ¹H and ¹³C) and chromatographic methods (HPLC), as demonstrated in and .

Key Observations :

  • Antimicrobial Activity : BTC-j and nicotinic acid hybrids () demonstrate that carboxamide-linked benzothiazoles disrupt bacterial DNA gyrase, a mechanism likely applicable to the target compound .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors, including benzothiazole derivatives and pyridine carboxamides. The synthesis typically employs methods such as nucleophilic substitution and cyclization to yield the final product with desired functional groups.

Antiviral Activity

Recent studies have evaluated the antiviral properties of similar benzothiazole-pyridine hybrids against viruses such as H5N1 and SARS-CoV-2. For instance, compounds from a related series demonstrated significant antiviral activity with IC50 values indicating effective inhibition of viral replication:

CompoundIC50 (μM)Activity
8f10.52Anti-SARS-CoV-2
8g21.46Anti-SARS-CoV-2
8h3.669Anti-H5N1

These findings suggest that structural modifications, such as the introduction of fluorine atoms, enhance antiviral efficacy .

Anticonvulsant Activity

A related study investigated the anticonvulsant properties of benzothiazole derivatives. The results indicated that certain compounds exhibited significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests without displaying neurotoxicity or liver toxicity:

Compound No.MES ActivityNeurotoxicity
11ActiveNone
12ActiveNone
13ActiveNone

This suggests that modifications in the benzothiazole structure may confer anticonvulsant properties while maintaining safety profiles .

Mechanistic Studies

Mechanistic studies have shown that compounds similar to this compound may inhibit specific pathways involved in viral replication and neuronal excitability. The inhibition of viral RNA synthesis or modulation of neurotransmitter systems could be potential mechanisms of action.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, a series of compounds including this compound were tested against SARS-CoV-2. The study measured viral load reduction in Vero-E6 cells, revealing that certain derivatives exhibited over 90% inhibition at optimal concentrations.

Case Study 2: CNS Activity

Another study focused on the central nervous system (CNS) effects of benzothiazole derivatives. Behavioral assays indicated that selected compounds significantly reduced seizure frequency in animal models without causing sedation or other adverse effects.

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